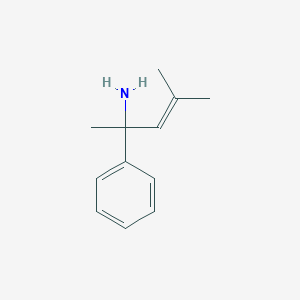

4-Methyl-2-phenylpent-3-en-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-phenylpent-3-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10(2)9-12(3,13)11-7-5-4-6-8-11/h4-9H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTLASOSHTXGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(C)(C1=CC=CC=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091073-64-0 | |

| Record name | 4-methyl-2-phenylpent-3-en-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthetic Analysis and Advanced Synthetic Strategies for 4 Methyl 2 Phenylpent 3 En 2 Amine

Strategic Disconnection Approaches for the Aminated Phenylalkene Backbone

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 4-methyl-2-phenylpent-3-en-2-amine, two primary disconnection points in its backbone are considered: the C-N bond of the tertiary amine and the C-C bonds that form the core phenylalkene structure.

The most logical initial disconnection is at the C-N bond, which simplifies the target molecule into a tertiary alcohol precursor, 4-methyl-2-phenylpent-3-en-2-ol, and an ammonia (B1221849) equivalent. This approach is advantageous as it separates the challenge of constructing the carbon skeleton from the introduction of the nitrogen atom.

A second set of disconnections focuses on the carbon-carbon bonds. The bond between the phenyl-bearing quaternary carbon and the adjacent carbon of the alkene can be disconnected, leading to a phenyl organometallic reagent, such as phenylmagnesium bromide, and an α,β-unsaturated ketone, 4-methylpent-3-en-2-one. Alternatively, disconnection of the double bond itself suggests a Wittig-type reaction between a suitable phosphonium (B103445) ylide and a ketone. These strategic disconnections form the basis for the synthetic strategies discussed below.

Precursor Identification and Complex Carbon-Carbon Bond Formation Methodologies

The successful synthesis of this compound hinges on the efficient construction of its carbon framework. This can be achieved through several sophisticated methodologies, each starting from different precursors.

While direct synthetic routes employing alkynes for this specific molecule are not extensively documented in readily available literature, a hypothetical pathway can be proposed. The core structure could be assembled via the addition of a phenyl organometallic reagent to a propargyl alcohol derivative. Subsequent functional group manipulations, including reduction of the alkyne to an alkene and conversion of the alcohol to an amine, would be required. Alkynes are versatile building blocks in organic synthesis due to their ability to undergo a variety of transformations. miracosta.eduwikipedia.org

A plausible, albeit multi-step, approach could involve the reaction of a protected 2-amino-2-phenylpropyne with an appropriate organocuprate derived from isobutylene. This would be followed by deprotection and selective reduction of the alkyne to the corresponding Z-alkene. However, controlling the regioselectivity and stereoselectivity of such reactions would present significant challenges.

A more direct and well-precedented approach involves the use of ketone and aldehyde intermediates.

One prominent strategy begins with the α,β-unsaturated ketone, 4-methylpent-3-en-2-one. The addition of a phenyl Grignard reagent, such as phenylmagnesium bromide (C₆H₅MgBr), to the carbonyl group of this ketone would yield the tertiary allylic alcohol, 4-methyl-2-phenylpent-3-en-2-ol. miracosta.eduwikipedia.orgyoutube.comyoutube.comchegg.com This reaction is a classic example of nucleophilic addition to a carbonyl group and is highly effective for creating quaternary carbon centers.

| Reactants | Product | Reaction Type | Key Features |

| 4-Methylpent-3-en-2-one, Phenylmagnesium bromide | 4-Methyl-2-phenylpent-3-en-2-ol | Grignard Reaction | Forms the C-Ph bond and the tertiary alcohol. |

| Acetophenone (B1666503), Isopropyltriphenylphosphonium bromide | 4-Methyl-2-phenylpent-3-ene | Wittig Reaction | Forms the C=C double bond. wikipedia.orgumass.edumnstate.eduorganic-chemistry.orglibretexts.org |

| 4-Methyl-2-phenylpent-2-enal (B1580967), Ammonia, Reducing Agent | This compound | Reductive Amination | Direct formation of the target amine from the aldehyde. libretexts.org |

Alternatively, the alkene bond can be formed using a Wittig reaction. wikipedia.orgumass.edumnstate.eduorganic-chemistry.orglibretexts.org This would involve the reaction of acetophenone with a phosphonium ylide derived from 2-bromopropane. While effective for alkene formation, this route would lead to 2-phenyl-3-methylbut-2-ene, which would then require further functionalization at the allylic position to introduce the amine group, a less direct approach.

The use of unsaturated nitriles as precursors offers another potential synthetic avenue. An α,β-unsaturated nitrile, such as 2-isopropylidene-3-phenylpropanenitrile, could theoretically be a precursor. The addition of a methyl Grignard reagent to the nitrile would, after hydrolysis, yield a ketone. This ketone would then require conversion to the amine. A more direct approach would involve the reduction of the nitrile to the primary amine. However, the synthesis of the required unsaturated nitrile precursor itself can be challenging.

Methodologies for the Introduction of the Amine Functionality

The final and crucial step in the synthesis is the introduction of the amine group. This can be accomplished through various advanced techniques, most notably through the transformation of the corresponding alcohol or via direct amination of an aldehyde precursor.

Reductive amination is a highly efficient one-pot method for the synthesis of amines from aldehydes or ketones. libretexts.org In the context of synthesizing this compound, the corresponding aldehyde, 4-methyl-2-phenylpent-2-enal, would be the ideal precursor. nih.govnih.govagrinfo.eu This aldehyde can be reacted with ammonia in the presence of a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to directly yield the target primary amine. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the amine.

Another powerful method for introducing the amine functionality is through the direct amination of the allylic alcohol, 4-methyl-2-phenylpent-3-en-2-ol. Recent advances in catalysis have enabled the direct substitution of the hydroxyl group with an amine. Palladium-catalyzed amination using a source of ammonia, such as ammonium (B1175870) acetate, has proven effective for the synthesis of primary allylic amines. acs.orgacs.orgorganic-chemistry.org This method often proceeds with high selectivity and under relatively mild conditions. Another established route is the Mitsunobu reaction, where the allylic alcohol is treated with a nitrogen nucleophile, like phthalimide, followed by deprotection to release the primary amine. organic-chemistry.org These methods provide a direct conversion of the alcohol precursor to the final aminated product.

| Precursor | Reagents | Method | Product | Key Features |

| 4-Methyl-2-phenylpent-2-enal | Ammonia, NaBH₃CN | Reductive Amination | This compound | Direct conversion of aldehyde to amine. libretexts.org |

| 4-Methyl-2-phenylpent-3-en-2-ol | 1. Phthalimide, DEAD, PPh₃ 2. Hydrazine | Mitsunobu/Gabriel Synthesis | This compound | Inversion of stereochemistry at the alcohol carbon. organic-chemistry.org |

| 4-Methyl-2-phenylpent-3-en-2-ol | Ammonium acetate, Pd catalyst | Palladium-catalyzed Amination | This compound | Direct substitution of the hydroxyl group. acs.orgacs.orgorganic-chemistry.org |

Nucleophilic Addition Reactions of Amine Precursors

A primary retrosynthetic disconnection for this compound involves the bond between the quaternary carbon and the nitrogen atom, suggesting a precursor imine and a suitable nucleophile. The addition of organometallic reagents to imines is a fundamental and versatile strategy for the synthesis of α-branched amines. wiley-vch.de

One plausible forward-synthesis approach begins with the formation of an appropriate imine, followed by the addition of an organometallic reagent. For instance, acetophenone can be reacted with ammonia to form the corresponding ketimine, 1-phenylethan-1-imine. However, such simple ketimines are often unstable. A more practical approach involves using N-activated imines, such as N-sulfonyl or N-phosphinoyl imines, which are more electrophilic and stable. researchgate.net The synthesis of these activated imines typically involves the condensation of the ketone with the corresponding sulfonamide or phosphinamide. wiley-vch.de

Once the imine precursor is formed, the key step is the nucleophilic addition of a carbon-based nucleophile to the imine's carbon atom. To construct the 4-methylpent-3-en-2-yl moiety, a vinyl organometallic reagent is required. A potential candidate is an isobutenyl Grignard or organolithium reagent. The reaction of this nucleophile with the phenyl-imine precursor would yield the target tertiary amine framework. acs.orgnih.gov

The general mechanism for this nucleophilic addition is as follows:

Imine Formation: A ketone (acetophenone) reacts with a primary amine (or ammonia derivative) to form an imine. libretexts.orgpressbooks.pub

Nucleophilic Attack: The organometallic reagent (e.g., isobutenylmagnesium bromide) attacks the electrophilic carbon of the C=N bond.

Hydrolysis: A subsequent aqueous workup protonates the newly formed metal-amide bond to yield the final amine.

The choice of the amine precursor and the nucleophile is critical. The use of highly reactive organolithium or Grignard reagents with simple N-alkyl imines is a well-established method. wiley-vch.de For less reactive or more sterically hindered systems, more electrophilic N-activated imines are often necessary to achieve good yields. researchgate.net

Table 1: Comparison of Nucleophilic Addition Strategies for Tertiary Amine Synthesis

| Nucleophile | Imine Type | Activation | Key Advantages | Potential Challenges for Target Synthesis |

| Organolithium | N-Alkyl | None (High Reactivity) | High reactivity, commercially available reagents. | Potential for side reactions, requires anhydrous conditions. |

| Grignard Reagent | N-Alkyl/N-Aryl | None (High Reactivity) | Generally good yields, widely used. | Steric hindrance from the isobutenyl group could be problematic. |

| Organozinc Reagent | N-Acyl / N-Sulfonyl | Lewis Acid or Acyl Chloride | High functional group tolerance, milder conditions. researchgate.net | Requires preparation of the organozinc reagent and activated imine. |

| Organocerium Reagent | N-Alkyl | None | Reduces side reactions like enolization. wiley-vch.de | Stoichiometric use of cerium salts. |

Hydroamination Reactions and Catalytic Considerations

Hydroamination, the direct addition of an N-H bond across a carbon-carbon double or triple bond, represents a highly atom-economical route to amines. While intramolecular hydroamination is well-developed, intermolecular versions, especially for producing sterically hindered amines, are more challenging.

A hypothetical hydroamination route to this compound could involve the reaction of ammonia with a suitable diene, such as 2-methyl-4-phenylpenta-1,3-diene. This reaction would need to proceed with high regioselectivity to form the desired branched allylic amine over the linear isomer.

Catalysis is key to overcoming the high activation barrier of intermolecular hydroamination. Various catalytic systems have been developed, primarily based on:

Alkali and Rare-Earth Metals: These highly electropositive metals can catalyze hydroamination via a metal-amido intermediate that undergoes nucleophilic addition to the alkene. organic-chemistry.org

Transition Metals: Late transition metals like rhodium, iridium, and palladium, as well as early transition metals, have been employed. nih.gov Rhodium(I) complexes, for instance, have been shown to catalyze the intermolecular hydroamination of 1,3-dienes to yield allylic amines with high site selectivity. nih.gov

A significant challenge is controlling the regioselectivity. For a substrate like 2-methyl-4-phenylpenta-1,3-diene, a catalyst would need to favor addition at the more sterically encumbered C2 position. Recent advances have shown that dual catalytic systems, combining visible light and cobalt catalysis, can achieve allylic C-H amination at the more sterically hindered position of terminal alkenes, affording branched amines. nih.gov Such a strategy, if adaptable, could offer a pathway to the target molecule from a simpler precursor like 2-methyl-4-phenylpent-1-ene.

Table 2: Catalytic Systems for Advanced Hydroamination/Allylic Amination

| Catalyst Type | Amine Source | Substrate Type | Selectivity Control | Reference |

| Rhodium(I) Pincer Complex | Aryl/Alkyl Amines | 1,3-Dienes | High site selectivity (>98:2) for allylic amines. | Goldfogel et al. (2014) nih.gov |

| Visible-Light/Cobalt Dual Catalyst | Free Aliphatic Amines | Terminal Alkenes | Exclusive regioselectivity at the more hindered allylic C-H position. | nih.gov |

| Molybdenum Complex | Bulky Aliphatic Amines | Allylic Alcohols | Regioselective branched amination. organic-chemistry.org | Wang et al. (2024) organic-chemistry.org |

| Palladium/Sulfoxide | N-Tosyl Carbamates | Chiral Homoallylic Alkenes | Diastereoselective allylic C-H amination. nih.govacs.org | nih.govacs.org |

Development of Stereoselective Synthetic Methodologies

The quaternary carbon in this compound is a chiral center. Therefore, developing synthetic methods that control its stereochemistry is of high importance.

Asymmetric catalysis offers the most elegant approach to establishing the chiral quaternary center. This can be envisioned through several catalytic transformations:

Asymmetric Addition to Imines: The most direct route would be the enantioselective addition of an isobutenyl nucleophile to a prochiral imine. This has been achieved for related systems, such as the zirconium-catalyzed addition of dialkylzinc reagents to ketimines to form N-substituted quaternary carbons. acs.org Similarly, iridium-catalyzed asymmetric allylation of aldimine esters has been used to create quaternary α-amino acids. rsc.org Adapting these methods would require a suitable chiral ligand that can effectively shield one face of the imine, directing the incoming nucleophile to the other.

Asymmetric Allylation/Alkylation: A tandem reaction sequence can also be employed. For example, a three-component coupling of an α-iminoester, a Grignard reagent, and an allyl source, catalyzed by a chiral complex, can generate complex α-allyl-α-aryl amino acids. acs.org Another powerful method involves the relay catalysis of Rh(II) and Pd(0) to achieve an enantioselective C-H insertion followed by a diastereoselective allylation to form α-quaternary chiral β-lactams, which are precursors to chiral amines. acs.org

If a chiral precursor is used, or if subsequent reactions on the molecule are planned, diastereoselective control becomes paramount. For instance, if one enantiomer of a precursor alcohol is used, subsequent amination reactions must proceed with high diastereoselectivity.

Palladium-catalyzed diastereoselective allylic C-H amination has been demonstrated on chiral homoallylic N-tosyl carbamates. nih.govacs.org In these systems, the existing stereocenter on the substrate directs the stereochemical outcome of the C-N bond formation, leading to products with high diastereomeric ratios. nih.govacs.org

Another strategy involves the allylation of imines where the stereochemical outcome is controlled by a chiral auxiliary attached to the nitrogen. The addition of a nucleophile to such a system is directed by the bulky chiral group, leading to one major diastereomer. Subsequent removal of the auxiliary reveals the chiral amine. This approach has been successfully used for the synthesis of quaternary α-methyl α-amino acids. nih.gov

These methods highlight that while the synthesis of a specific, complex molecule like this compound may not be explicitly reported, a wealth of advanced catalytic and stereoselective strategies exists for analogous structures. By applying these principles of nucleophilic addition, hydroamination, and asymmetric catalysis, viable and efficient synthetic routes can be rationally designed.

Mechanistic Investigations of Reactions Involving 4 Methyl 2 Phenylpent 3 En 2 Amine and Its Precursors

Elucidation of Reaction Pathways for Amine Formation and Transformation

The synthesis of tertiary allylic amines can be achieved through several catalytic methods, most notably via the allylic substitution of precursors like allylic alcohols, acetates, or carbonates. A prominent pathway for this transformation is the palladium-catalyzed Tsuji-Trost reaction. wikipedia.orgorganic-chemistry.org

The catalytic cycle of the Tsuji-Trost reaction begins with the coordination of a zerovalent palladium catalyst to the double bond of an allylic precursor. This is followed by oxidative addition, where the leaving group is expelled, leading to the formation of a η³-π-allylpalladium(II) complex. wikipedia.orgnrochemistry.com The amine nucleophile then attacks this complex. For "hard" nucleophiles, the attack may occur at the metal center followed by reductive elimination, while "soft" nucleophiles typically add directly to the allyl group. organic-chemistry.orgnrochemistry.com This nucleophilic addition regenerates the Pd(0) catalyst and yields the allylic amine product. youtube.com

Alternative precursors for forming such amines include allylic alcohols, which can be activated directly. Mechanistic studies on palladium-catalyzed direct amination of allylic alcohols suggest that the rate-determining step can be the C-O bond oxidative addition. uva.nl

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in analyzing the transition states of these reactions. For instance, in the palladium-catalyzed intramolecular amination of an alkenyl carbamate, the C-H activation step was identified as having the highest energy transition state, making it the turnover-determining step. acs.org The mechanism involves an intramolecular abstraction of an allylic hydrogen by a coordinated acetate ligand through a concerted metalation-deprotonation (CMD) pathway. acs.org

In iridium-catalyzed allylic substitutions, computational studies suggest that the high regioselectivity observed in reactions with hindered secondary amines may be attributed to early transition states that minimize steric effects. nih.gov This is a key factor in controlling where the amine attacks the allylic system.

Both Brønsted and Lewis acids play a significant role in allylic amination reactions. benthamdirect.com They can activate the leaving group of the allylic precursor, facilitating its departure and the subsequent formation of the active catalytic intermediate. For example, in the direct amination of allylic alcohols with ammonium (B1175870) acetate catalyzed by a palladium complex, mechanistic studies revealed that ammonium acetate functions as a Brønsted acid to activate the hydroxyl group. organic-chemistry.org

Conversely, a Brønsted base strategy has been developed for intermolecular allylic C-H amination. In a Pd(II)/sulfoxide-catalyzed system, an amine base like N,N-diisopropylethylamine is used to deprotonate an acidic nucleophile. nih.govnih.gov This increases the concentration of the anionic nucleophile, promoting its attack on the π-allyl palladium intermediate without diminishing the catalyst's electrophilicity required for the initial C-H cleavage. nih.gov This approach avoids the need for Lewis acid activators, which can be incompatible with Lewis basic functionalities on the substrate. nih.gov

| Catalyst Type | Role in Allylic Amination | Example System |

| Brønsted Acid | Activates hydroxyl leaving groups on allylic alcohol precursors. | Pd/DPEphos with Ammonium Acetate. organic-chemistry.org |

| Lewis Acid | Activates leaving groups; can promote functionalization via a π-allylPd(quinone) complex. | [Cr(salen)Cl₂] with quinone oxidant. nih.gov |

| Brønsted Base | Deprotonates acidic pro-nucleophiles to increase nucleophile concentration for attack on the Pd(II) intermediate. | Pd(II)/sulfoxide with N,N-diisopropylethylamine. nih.govnih.gov |

Comprehensive Studies on Regioselectivity and Stereoselectivity in Addition Reactions

Regio- and stereoselectivity are critical aspects of synthesizing complex molecules like 4-Methyl-2-phenylpent-3-en-2-amine, which contains a stereocenter at the C2 position. The regioselectivity of allylic amination—whether the amine adds to the more substituted (branched) or less substituted (linear) end of the allyl system—is highly dependent on the metal catalyst, the ligands, and the nucleophile.

Palladium-catalyzed reactions often favor the formation of the linear product through substitution at the less hindered allylic position. organic-chemistry.org

Iridium-catalyzed systems , in contrast, are renowned for producing the branched isomer with high selectivity. nih.govacs.orgacs.org This allows for the formation of chiral α-stereogenic tertiary amines. nih.gov

Iron-catalyzed methods have also demonstrated high regioselectivity, forming the C-N bond at the carbon atom that was originally substituted with the leaving group. organic-chemistry.org

Cobalt-catalyzed reactions have been developed for highly branched- and enantioselective allylic amination of racemic branched allylic carbonates. acs.orgnih.gov

The stereoselectivity is controlled by the chiral ligands attached to the metal catalyst. The oxidative addition step in the Tsuji-Trost mechanism typically proceeds with inversion of configuration. nrochemistry.com The subsequent nucleophilic attack can also be stereocontrolled. For example, gold(I)-catalyzed intramolecular cyclization of an enantiomerically enriched allylic alcohol with an amine proceeded with a net syn-addition of the amine relative to the departing hydroxyl group. nih.govnih.gov The development of chiral phosphoramidite ligands for iridium catalysts has enabled the synthesis of branched allylic amines with excellent enantioselectivity, often exceeding 94% ee. acs.org

| Metal Catalyst | Predominant Regioselectivity | Key Features |

| Palladium (Pd) | Linear (less substituted) organic-chemistry.org | Well-established (Tsuji-Trost), but often requires specific ligands for branched selectivity. |

| Iridium (Ir) | Branched (more substituted) nih.govacs.org | Excellent for creating chiral centers at the more substituted carbon. High enantioselectivity with chiral ligands. |

| Iron (Fe) | Retained (at original LG position) organic-chemistry.org | Cost-effective and non-toxic metal. Shows high regioselectivity. |

| Cobalt (Co) | Branched (more substituted) nih.gov | Earth-abundant metal. Achieves exclusively branched selectivity and excellent enantioselectivity. |

Analysis of Intramolecular Cyclization Pathways (if applicable to derivatives or competitive side reactions)

Derivatives of this compound, particularly those containing a tethered nucleophile or leaving group, could undergo intramolecular cyclization reactions. These reactions are powerful methods for constructing nitrogen-containing heterocycles like pyrrolidines and piperidines.

The mechanism for such cyclizations often parallels the intermolecular versions. For instance, Pd(II)-catalyzed intramolecular allylic C-H amination can be used to synthesize 1,3-heterocycles. semanticscholar.org Gold(I) catalysts have also proven effective for the intramolecular amination of allylic alcohols with alkylamines to form substituted pyrrolidines and piperidines. nih.govnih.gov Mechanistic investigations involving deuterium labeling in related sigmatropic rearrangements of tertiary allylic amines have been used to distinguish between a concerted sigmatropic process and an ionic process involving heterolytic cleavage of the allylic C-N bond. uvm.edu

Mechanistic Aspects of Oxidative and Reductive Transformations

The allylic amine moiety is susceptible to various oxidative and reductive transformations. The double bond can be targeted, or reactions can occur at the nitrogen atom or the allylic C-H bonds.

Oxidative Transformations: Intermolecular allylic C-H amination is an oxidative process that forms the C-N bond directly by activating a C-H bond, bypassing the need for a pre-installed leaving group. nih.govresearchgate.net These reactions often require a stoichiometric oxidant. The mechanism can involve a heterolytic, allylic C-H cleavage to generate a π-allyl intermediate. nih.gov The synthesis of N-Boc-propargylic amines followed by oxidation with manganese dioxide can yield N-Boc-ketimines, demonstrating a transformation of the amine functionality. organic-chemistry.org

Reductive Transformations: The carbon-carbon double bond in allylic amines can be reduced. For example, a base-catalyzed stereospecific isomerization of an allylic amine can yield an enamine/imine intermediate, which can then be hydrolyzed and reduced to furnish chiral aliphatic amines. whiterose.ac.uk Furthermore, derivatization of chiral allylic amines through reactions like ozonolysis followed by reduction with NaBH₄ can lead to β-amino alcohols, while hydroboration-oxidation can yield γ-amino alcohols, showcasing the versatility of the allyl group for further functionalization. rsc.org

Chemical Transformations and the Synthesis of Derivatives of 4 Methyl 2 Phenylpent 3 En 2 Amine

Advanced Functional Group Interconversions on the Amine Moiety

For instance, acylation reactions with various acylating agents can convert the primary amine into a diverse set of amides. Similarly, alkylation reactions can yield secondary and tertiary amines. The reactivity of the amine allows for its conversion into other nitrogen-containing functional groups such as azides and sulfonamides, which can serve as precursors for further synthetic manipulations. vanderbilt.edu The conversion of amines into quaternary ammonium (B1175870) salts is a common activation method, as these salts are readily available and stable, facilitating further reactions like cross-coupling. researchgate.net

Table 1: Examples of Functional Group Interconversions on the Amine Moiety

| Starting Material | Reagent(s) | Product Functional Group |

|---|---|---|

| Primary Amine | Acyl Chloride/Anhydride | Amide |

| Primary Amine | Alkyl Halide | Secondary/Tertiary Amine |

| Primary Amine | Sulfonyl Chloride | Sulfonamide |

| Primary Amine | Alkyl/Aryl Halide, Methylating Agent | Quaternary Ammonium Salt |

Reactions and Functionalization of the Alkene Moiety

The carbon-carbon double bond in 4-methyl-2-phenylpent-3-en-2-amine presents another handle for chemical modification through various addition reactions. libretexts.org

Controlled Hydrogenation Studies to Saturated Analogs (e.g., 4-Methyl-4-phenylpentan-2-amine)

Controlled hydrogenation of the alkene moiety provides a direct route to the corresponding saturated analog, 4-methyl-4-phenylpentan-2-amine (B1317253). nih.govkeyorganics.netbldpharm.com This reaction is typically achieved using a catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can influence the efficiency and selectivity of the hydrogenation. The successful synthesis of 4-methyl-4-phenylpentan-2-amine has been documented, and its properties have been characterized. nih.govkeyorganics.netsigmaaldrich.comnih.gov

Electrophilic and Nucleophilic Additions to the Double Bond

The alkene double bond is susceptible to attack by both electrophiles and nucleophiles. wikipedia.orgksu.edu.samsu.edu

Electrophilic Addition: In the presence of an electrophile, the electron-rich π-system of the double bond acts as a nucleophile. libretexts.orglibretexts.org Common electrophilic addition reactions include the addition of hydrogen halides (HX), halogens (X2), and the acid-catalyzed addition of water. ksu.edu.samsu.edu The regioselectivity of these additions often follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. msu.edu This leads to the formation of a more stable carbocation intermediate. ksu.edu.sa

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the double bond can occur, particularly if the alkene is activated by electron-withdrawing groups. wikipedia.org In the context of this compound, the reactivity towards nucleophiles at the double bond is generally low unless the molecule is modified to enhance its electrophilic character.

Transformations and Modifications of the Phenyl Substituent

The phenyl group of this compound can undergo various electrophilic aromatic substitution reactions. These reactions allow for the introduction of a wide range of functional groups onto the aromatic ring, thereby altering the electronic and steric properties of the molecule.

Common transformations include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.

The position of substitution on the phenyl ring (ortho, meta, or para) is directed by the existing substituent, which in this case is an alkyl group.

Synthesis of Related Heterocyclic Structures from this compound Scaffolds

The structural framework of this compound can be utilized as a synthon for the construction of various heterocyclic ring systems. ekb.eg The presence of both an amine and a double bond allows for intramolecular cyclization reactions, while intermolecular reactions with appropriate reagents can also lead to the formation of heterocycles.

Quinolines: The synthesis of quinoline (B57606) derivatives can be achieved through various methods, one of which involves the reaction of anilines with α,β-unsaturated aldehydes or ketones. While not a direct cyclization of this compound itself, its components could be conceptually utilized in such synthetic strategies. nih.gov

Aziridines: Aziridines can be synthesized from alkenes through various methods, including the addition of a nitrene to the double bond.

Pyridines: Pyridine (B92270) synthesis often involves the condensation of aldehydes, ketones, and ammonia (B1221849) or amines. The structural elements of this compound could potentially be incorporated into pyridine ring systems through multi-component reactions. ekb.eg

Thiazoles: The synthesis of thiazole (B1198619) rings typically involves the reaction of a thioamide with an α-haloketone (Hantzsch thiazole synthesis). beilstein-journals.orgresearchgate.net Derivatives of this compound could be functionalized to contain the necessary precursors for thiazole formation. For example, conversion of the amine to a thioamide followed by reaction with an appropriate α-haloketone could yield a thiazole derivative. researchgate.net

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Academic Research

Spectroscopic Analysis Methods for Detailed Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to map out the carbon skeleton and the environment of each hydrogen atom, providing critical data on connectivity and stereochemistry.

For 4-Methyl-2-phenylpent-3-en-2-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The phenyl group protons would typically appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm). The single vinylic proton on the C=C double bond would likely resonate as a doublet downfield. The two protons of the primary amine (NH₂) would produce a characteristically broad singlet. The various methyl groups—two on the double bond and one on the stereocenter—would each give rise to a distinct singlet or doublet in the upfield (alkyl) region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted data based on standard chemical shift values for similar structural motifs.

¹H NMR| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.2-7.5 | Multiplet |

| Vinylic-H | 5.1-5.4 | Doublet |

| Amine-H (NH₂) | 1.5-3.0 | Broad Singlet |

| Methyl-H (on C2) | ~1.4 | Singlet |

¹³C NMR

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (quaternary) | 140-145 |

| Aromatic C-H | 125-130 |

| Alkene C=C | 120-140 |

| C2 (C-N, C-Ph) | 55-65 |

| C4 (C=C) | 120-140 |

| Methyl C (on C2) | 25-30 |

High-Resolution Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental formula of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of its chemical formula, C₁₂H₁₇N.

Electron impact (EI) or electrospray ionization (ESI) techniques are used to generate ions from the molecule. In ESI-HRMS, the compound is typically observed as a protonated molecule, [M+H]⁺. The high resolution of the instrument distinguishes the experimental mass from other potential elemental compositions.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. For amines, a characteristic fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In this compound, this could lead to the loss of a methyl radical or the larger phenyl-containing group, resulting in stable, charge-retaining fragments that are detected and help confirm the structure. libretexts.orglibretexts.orgmiamioh.edu

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Data predicted by computational tools.

| Adduct / Ion | Chemical Formula | Predicted m/z |

| [M]⁺ | C₁₂H₁₇N | 175.1356 |

| [M+H]⁺ | C₁₂H₁₈N⁺ | 176.1434 |

| [M+Na]⁺ | C₁₂H₁₇NNa⁺ | 198.1253 |

| [M+K]⁺ | C₁₂H₁₇NK⁺ | 214.0993 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

For this compound, the IR spectrum would exhibit several key absorption bands. The primary amine group (R-NH₂) is identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The presence of an alkene is confirmed by a C=C stretching absorption around 1640-1680 cm⁻¹. The aromatic phenyl group gives rise to characteristic C-H stretching absorptions just above 3000 cm⁻¹ and several C=C in-ring stretching absorptions in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300-3500 (typically two peaks) |

| Alkene | C=C Stretch | 1640-1680 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch (in-ring) | 1450-1600 |

| Alkyl Groups | C-H Stretch | 2850-2960 |

Chromatographic Separation and Purity Determination Techniques

Chromatographic methods are essential for separating the target compound from starting materials, by-products, or other impurities, thereby allowing for an accurate assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is highly effective for analyzing volatile and thermally stable compounds. sigmaaldrich.com

Due to the polar nature of the amine group, which can lead to poor peak shape and column interactions, primary amines are often derivatized before GC-MS analysis. iu.edunih.gov Common derivatization agents include acylating agents (e.g., trifluoroacetic anhydride, TFAA) or silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA), which replace the active hydrogens on the amine, making the molecule more volatile and less polar. sigmaaldrich.comiu.eduresearchgate.net The sample is then injected into the GC, where it is separated from other components based on its boiling point and interaction with the capillary column. The separated components then enter the mass spectrometer, which provides a mass spectrum for identification, confirming the presence of the derivatized target compound and any impurities.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile or thermally sensitive compounds. For aromatic amines, HPLC is an excellent alternative to GC, often without the need for derivatization. thermofisher.comtandfonline.com

A common approach for this compound would involve reversed-phase HPLC. In this setup, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). tandfonline.com The compound is separated from impurities based on differences in their polarity. Because this compound contains a phenyl group, it possesses a strong UV chromophore, making a UV-Vis detector highly suitable for its detection. chromatographyonline.com The area of the peak corresponding to the compound in the resulting chromatogram is proportional to its concentration, allowing for quantitative purity assessment, typically reported as a percentage of the total detected peak area.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique widely employed in synthetic chemistry for qualitatively monitoring the progress of reactions and for the initial assessment of product purity. chemistryhall.com Its application is crucial during the synthesis of this compound to track the consumption of starting materials and the formation of the desired product. youtube.com

A typical TLC analysis for a reaction yielding this compound would involve spotting a small amount of the reaction mixture onto a TLC plate at various time intervals. youtube.com Alongside the reaction mixture, reference spots of the starting materials (e.g., a ketone precursor and an amine source) and, if available, the purified product are applied to the same plate. youtube.com The plate is then developed in a sealed chamber containing a suitable mobile phase, typically a mixture of organic solvents. The choice of eluent is critical and is optimized to achieve clear separation between the starting materials, the product, and any potential byproducts. chemistryhall.com

Given the amine functional group in this compound, the compound is expected to exhibit different polarity compared to common non-polar starting materials. This difference in polarity leads to a difference in the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com The progress of the reaction can be visualized by the diminishing intensity of the starting material spots and the increasing intensity of the product spot. rsc.org

Visualization of the spots on the TLC plate is achieved using various methods. While some compounds are visible under UV light (254 nm), specific staining agents are often required. For primary amines like this compound, a ninhydrin (B49086) stain is particularly effective, typically producing a characteristic colored spot upon heating. chemistryhall.com Other general stains like potassium permanganate (B83412) or p-anisaldehyde can also be used to visualize a wide range of organic compounds. stackexchange.com

The following interactive table illustrates a hypothetical TLC analysis for monitoring the synthesis of this compound.

| Time Point | Starting Material Spot (Rf = 0.8) | Product Spot (Rf = 0.3) | Observations |

| t = 0 hr | Intense | Not Visible | Reaction initiated. Only starting material is present. |

| t = 2 hr | Moderate | Faint | Product formation has begun. |

| t = 4 hr | Faint | Intense | Reaction is nearing completion. |

| t = 6 hr | Not Visible | Intense | Starting material is fully consumed. Reaction is complete. |

This table represents hypothetical data for illustrative purposes.

Upon completion of the reaction, TLC serves as a preliminary check for purity. A single, well-defined spot corresponding to the Rf value of the product suggests a relatively pure compound. The presence of multiple spots would indicate the need for further purification, for which TLC can also be used to screen for optimal solvent systems for column chromatography. chemistryhall.com

X-ray Crystallography for Absolute Stereochemistry Determination (if suitable crystalline derivatives are obtained)

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. thieme-connect.de However, this technique is contingent upon the ability to grow a single, high-quality crystal of the compound of interest or a suitable crystalline derivative. scielo.org.za For a compound like this compound, which may be a liquid or an oil at room temperature, direct crystallization can be challenging.

In such cases, the formation of a crystalline derivative is a common strategy. This involves reacting the amine with a chiral or achiral reagent to produce a stable, solid product that readily crystallizes. For determining the absolute configuration of a chiral center, as would be present in enantiomerically pure this compound, reacting it with a molecule of known absolute stereochemistry can be beneficial. thieme-connect.de Alternatively, if the compound crystallizes in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration directly. nih.gov

While no crystal structure for this compound is currently reported in the primary literature, the structure of a related compound, 4-methyl-2-phenylpent-2-enal (B1580967) thiosemicarbazone, has been determined by X-ray analysis. researchgate.net This demonstrates that the molecular framework is capable of forming derivatives that produce crystals suitable for diffraction studies. A similar derivatization of the amine, for instance by forming a salt with a chiral acid or by creating an amide or a Schiff base, could yield suitable crystals. scielo.org.zausm.edu

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. The solved structure provides precise bond lengths, bond angles, and torsional angles, unequivocally establishing the compound's connectivity and stereochemistry. mdpi.com

The table below presents hypothetical crystallographic data that could be obtained for a crystalline derivative of this compound, based on typical values for organic molecules. researchgate.netresearchgate.net

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C12H18N+ · C4H3O4- | Represents a salt with a suitable counter-ion for crystallization. |

| Crystal System | Monoclinic | One of the seven crystal systems describing lattice geometry. |

| Space Group | P21 | A non-centrosymmetric space group, which allows for absolute configuration determination. |

| a (Å) | 10.41 | Unit cell dimension along the a-axis. |

| b (Å) | 16.08 | Unit cell dimension along the b-axis. |

| c (Å) | 9.59 | Unit cell dimension along the c-axis. |

| β (°) | 98.5 | The angle of the unit cell between the a and c axes. |

| Volume (Å3) | 1589 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Flack Parameter | 0.02(5) | A value close to zero confirms the assigned absolute stereochemistry. nih.gov |

This table contains hypothetical data for illustrative purposes, modeled after published crystallographic reports. researchgate.net

The successful determination of the crystal structure of a derivative would allow for the unambiguous confirmation of the absolute configuration of the stereocenter in this compound. usm.edu This level of structural detail is often essential for studies in medicinal chemistry and materials science where specific stereoisomers can have vastly different biological activities or physical properties.

Theoretical and Computational Chemistry Studies of 4 Methyl 2 Phenylpent 3 En 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) for Molecular Structure, Energetics, and Spectroscopic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. mdpi.com It is particularly well-suited for studying medium-sized organic molecules like 4-methyl-2-phenylpent-3-en-2-amine. DFT methods are used to determine the optimized molecular geometry, calculate the electronic energy, and predict various spectroscopic properties.

A typical DFT study of this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G**) to solve the Kohn-Sham equations. mdpi.com The output of such a calculation provides the optimized 3D structure of the molecule, from which bond lengths, bond angles, and dihedral angles can be extracted. These geometric parameters are crucial for understanding the molecule's shape and steric interactions.

Furthermore, DFT calculations can yield important energetic information. The total electronic energy of the molecule can be used to compare the relative stabilities of different isomers or conformers. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

The electronic properties derived from DFT, such as the ionization potential, electron affinity, electronegativity, chemical hardness, and softness, can be used to predict the molecule's behavior in chemical reactions. For instance, the electrophilicity index can quantify the ability of the molecule to accept electrons. mdpi.com

The following table illustrates the kind of data that would be obtained from a DFT calculation on this compound.

| Parameter | Calculated Value (Illustrative) |

| Total Energy | -540.12345 Hartree |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Ionization Potential | 5.8 eV |

| Electron Affinity | 0.2 eV |

| Electronegativity (χ) | 3.0 eV |

| Chemical Hardness (η) | 2.8 eV |

| Chemical Softness (S) | 0.357 eV⁻¹ |

| Electrophilicity Index (ω) | 1.607 eV |

DFT is also a powerful tool for predicting spectroscopic properties. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) and Raman spectrum. mdpi.com Comparing these theoretical spectra with experimental data can help to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. Similarly, by calculating the electronic transitions, a theoretical UV-Vis spectrum can be generated, providing insight into the molecule's electronic structure and chromophores.

Conformational Analysis and Stereoisomerism Investigations

The presence of rotatable single bonds and a stereocenter in this compound gives rise to a complex conformational landscape and the possibility of stereoisomers. The chiral carbon atom bonded to the phenyl group, the amino group, and two different alkyl fragments means that this compound can exist as a pair of enantiomers (R and S). Additionally, the double bond can exhibit E/Z isomerism.

Computational methods are invaluable for exploring the potential energy surface of the molecule and identifying the most stable conformers. By systematically rotating the dihedral angles of the key single bonds and calculating the energy at each step, a detailed conformational analysis can be performed. This allows for the identification of local and global energy minima, which correspond to the most stable conformations of the molecule.

The following table provides an example of the kind of data that would be generated from a conformational analysis of the (R)-enantiomer of this compound.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-N-C) | Population at 298 K (%) |

| 1 | 0.00 | 60° | 75.3 |

| 2 | 1.20 | 180° | 12.1 |

| 3 | 2.50 | -60° | 2.6 |

Reaction Mechanism Modeling and Transition State Characterization through Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, one could investigate various reactions, such as its synthesis or its potential metabolic pathways.

By modeling the reaction pathway, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction's activation energy and, therefore, its rate. DFT and ab initio methods are commonly used to locate and characterize transition states. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For example, one could model the reaction of this compound with an electrophile. The calculations would reveal the preferred site of attack, the structure of the intermediate, and the transition state leading to the product. This level of detail is often inaccessible through experimental means alone.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide detailed information about the properties of a single molecule, molecular dynamics (MD) simulations can be used to study the behavior of a system containing many molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of intermolecular interactions.

For this compound, an MD simulation could be performed on a system containing the molecule in a solvent, such as water or an organic solvent. This would provide insight into how the solvent affects the conformational preferences of the molecule and how the molecule interacts with its environment.

MD simulations are particularly useful for studying dynamic processes, such as the folding of a molecule or the binding of a ligand to a receptor. The trajectories generated from an MD simulation can be analyzed to calculate various properties, such as the radial distribution function, which describes the probability of finding another molecule at a certain distance from the target molecule.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

As mentioned earlier, computational methods can be used to predict various spectroscopic parameters, which can be invaluable in aiding the experimental characterization of a molecule. In addition to IR, Raman, and UV-Vis spectra, it is also possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants.

By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the NMR chemical shifts. These predicted shifts can then be compared with experimental data to help with the assignment of peaks in the NMR spectrum. This is particularly useful for complex molecules where the spectra can be crowded and difficult to interpret.

The following table shows an example of predicted and experimental ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) (Hypothetical) |

| C1 (Methyl on C2) | 25.4 | 26.1 |

| C2 (Quaternary) | 75.2 | 74.8 |

| C3 (Alkene) | 128.9 | 129.5 |

| C4 (Alkene) | 135.1 | 134.7 |

| C5 (Methyls on C4) | 22.8, 23.5 | 23.1, 23.9 |

| Phenyl C (ipso) | 145.3 | 144.9 |

| Phenyl C (ortho) | 127.8 | 128.2 |

| Phenyl C (meta) | 129.1 | 129.4 |

| Phenyl C (para) | 128.5 | 128.8 |

By combining the insights from these various computational methods, a comprehensive understanding of the chemical and physical properties of this compound can be achieved. This theoretical framework not only complements experimental studies but also provides predictive power for designing new molecules with desired properties.

Future Research Directions and Emerging Avenues for 4 Methyl 2 Phenylpent 3 En 2 Amine

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of 4-Methyl-2-phenylpent-3-en-2-amine, while not extensively documented in current literature, can be approached through various established organic chemistry reactions. Future research will likely focus on optimizing these routes for improved efficiency, selectivity, and sustainability. Key areas of development may include:

Catalytic Approaches: The development of novel catalysts, including transition metal complexes and organocatalysts, could facilitate more efficient and selective syntheses. For instance, catalytic asymmetric methods could be explored to produce enantiomerically pure forms of the compound, which is often crucial for biological applications.

Flow Chemistry: Implementing continuous flow technologies could offer significant advantages over traditional batch processing. Flow chemistry often allows for better control over reaction parameters, leading to higher yields, improved safety profiles, and easier scalability.

Biocatalysis: The use of enzymes as catalysts in the synthesis of this compound represents a highly sustainable approach. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing waste.

Exploration of Structurally Related Derivatives with Potentially Diverse Applications (focus on synthetic challenges and novel scaffolds)

The structural backbone of this compound offers numerous possibilities for the generation of derivatives with potentially diverse applications. Research in this area will likely concentrate on overcoming synthetic challenges to create novel molecular scaffolds.

Modification of the Phenyl Ring: Introduction of various substituents (e.g., halogens, nitro groups, hydroxyl groups, etc.) onto the phenyl ring can significantly alter the electronic properties and steric profile of the molecule. This could lead to derivatives with fine-tuned characteristics for specific applications.

Alterations to the Alkene Backbone: Modifications to the pentene chain, such as changing the position of the double bond or introducing other functional groups, could result in new chemical entities with unique reactivity and three-dimensional shapes.

Derivatization of the Amine Group: The primary amine group is a key site for derivatization. Acylation, alkylation, and arylation reactions can be employed to create a wide range of amides, secondary, and tertiary amines, each with its own distinct chemical properties. The synthesis of coumarin (B35378) derivatives, for example, often involves the condensation of phenols with β-keto esters, a strategy that could be adapted to create novel hybrid structures. pmf.unsa.ba

The synthesis of these derivatives may present challenges such as controlling regioselectivity during electrophilic aromatic substitution or achieving stereoselectivity in modifications to the chiral center. Overcoming these hurdles will be a significant focus of future synthetic efforts.

Application in Advanced Organic Materials Science (considering structural and electronic properties)

The inherent structural and electronic features of this compound suggest its potential as a building block for advanced organic materials.

Organic Light-Emitting Diodes (OLEDs): The phenyl group and the conjugated π-system of the alkene could be exploited in the design of new organic semiconductors. By incorporating this molecule into larger polymeric or dendritic structures, it may be possible to develop materials with tailored photophysical properties suitable for use in OLEDs.

Sensors: The amine group can act as a binding site for various analytes. By functionalizing the molecule with fluorophores or chromophores, it may be possible to create chemosensors that signal the presence of specific ions or molecules through a change in color or fluorescence.

Nonlinear Optical (NLO) Materials: The combination of an electron-donating amine group and an electron-withdrawing phenyl group connected through a conjugated system could give rise to nonlinear optical properties. Further derivatization to enhance this push-pull electronic character could lead to the development of new NLO materials for applications in telecommunications and optical data processing.

Implementation of Green Chemistry Principles in Synthetic Methodologies

Future synthetic strategies for this compound and its derivatives will undoubtedly be guided by the principles of green chemistry to minimize environmental impact.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-2-phenylpent-3-en-2-amine, and how can reaction yields be improved?

- Methodological Answer : The compound is synthesized via alkylation of 2-phenylpent-3-en-2-amine with methyl halides or via reductive amination of ketone precursors. highlights that yields for structurally similar amines range from 7%–24%, depending on substituents and reaction conditions. To optimize yields:

- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Employ catalytic hydrogenation for reductive amination to minimize side products .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity via H/C NMR .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Analyze H NMR shifts for the methyl group (δ 1.2–1.5 ppm) and vinyl proton (δ 5.5–6.0 ppm) to confirm regiochemistry .

- Mass Spectrometry : Use high-resolution MS to confirm molecular weight (theoretical: ~175.3 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry if enantiomers are synthesized (see for analogous protocols) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemical purity validated?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium for asymmetric hydrogenation of imine intermediates .

- Chiral HPLC : Employ a Chiralpak® IA column (hexane/isopropanol) to separate enantiomers and quantify enantiomeric excess (ee > 98%) .

- Circular Dichroism (CD) : Validate absolute configuration by comparing experimental CD spectra with computed data .

Q. How do electronic and steric effects of the 4-methyl and phenyl substituents influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density and predict sites for nucleophilic attack. The phenyl group stabilizes transition states via conjugation, while the methyl group introduces steric hindrance .

- Kinetic Studies : Compare reaction rates with analogs (e.g., 2-phenylpent-3-en-2-amine) using UV-Vis spectroscopy to quantify steric/electronic contributions .

Q. What contradictions exist in reported biological activities of structurally similar amines, and how can they be resolved?

- Methodological Answer :

- Data Discrepancies : reports antileukemic activity in triazine derivatives, while notes fluorinated amines show enzyme inhibition but lack cytotoxicity. To reconcile:

- Conduct dose-response assays (e.g., MTT) across multiple cell lines to assess specificity .

- Use molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., kinases vs. GPCRs) .

Methodological and Safety Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods due to potential amine volatility .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

- Waste Disposal : Neutralize with dilute HCl before discarding as hazardous waste .

Tables for Key Data

Future Research Directions

- Investigate the compound’s potential as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) .

- Develop fluorescent derivatives for bioimaging applications by introducing dansyl or coumarin tags .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.